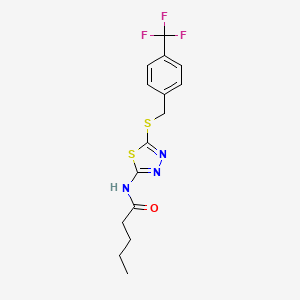

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

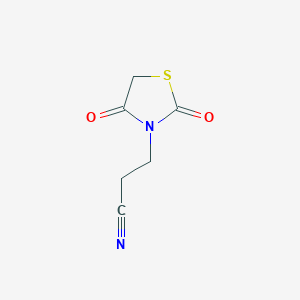

“N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), a thiadiazole ring, and an amide group (-CONH2). The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiadiazole ring, the introduction of the trifluoromethyl group, and the coupling of these components with the benzyl and pentanamide portions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the molecule. The thiadiazole ring is a heterocycle containing both sulfur and nitrogen, which could also influence the compound’s chemical behavior .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The trifluoromethyl group could potentially undergo reactions with nucleophiles, and the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The research into the scientific applications of compounds structurally related to N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide has shown promising results, especially in the field of anticancer activity. Fluorinated 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit moderate to good antiproliferative potency against various cancer cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) cells. Among these, certain compounds have demonstrated higher antiproliferative activity, highlighting the potential of fluorine-substituted triazolothiadiazoles in developing new anticancer drugs (Chowrasia et al., 2017).

Electroluminescence and Amplified Spontaneous Emission

Research on star-shaped single-polymer systems incorporating benzothiadiazole units has led to the development of materials with simultaneous RGB emission, which are crucial for applications in electroluminescence and amplified spontaneous emission (ASE). These systems demonstrate the ability to achieve saturated white emission with excellent efficiency, paving the way for their use in advanced optoelectronic devices (Liu et al., 2016).

Photosensitizing Properties for Photodynamic Therapy

Another significant application is found in the development of zinc phthalocyanines substituted with benzothiadiazole derivatives, exhibiting high singlet oxygen quantum yields. These properties make them excellent candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment, owing to their good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield (Pişkin et al., 2020).

Antimicrobial and Antifungal Activity

Benzimidazole derivatives bearing thiadiazole scaffolds have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal properties. These studies highlight the potential of thiadiazole derivatives as active agents against various microbial strains, contributing to the development of new therapeutic agents in the fight against microbial resistance (Abdel-Motaal et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS2/c1-2-3-4-12(22)19-13-20-21-14(24-13)23-9-10-5-7-11(8-6-10)15(16,17)18/h5-8H,2-4,9H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFSYHCBHQCZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]acetic acid](/img/structure/B2463138.png)

![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)

![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)

![(E)-4-(Dimethylamino)-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2463149.png)

![1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2463151.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2463153.png)

![tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2463154.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate](/img/structure/B2463157.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2463158.png)